1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea
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Description
Synthesis Analysis
The synthesis of similar compounds, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, has been reported. These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .Scientific Research Applications
Antimicrobial Activity
1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea has been investigated for its antimicrobial potential. Researchers have explored its effectiveness against various pathogens, including bacteria and fungi. While specific mechanisms of action may vary, this compound shows promise as a potential antimicrobial agent .
Anti-Fibrotic Properties
In the context of fibrosis, this compound has drawn attention. Several derivatives of 1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea exhibit anti-fibrotic activity. Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrate potent effects, potentially surpassing existing anti-fibrotic drugs .
Chemical Biology and Drug Discovery
Researchers explore this compound as part of chemical libraries for early-stage drug discovery. Its unique structure and potential interactions with biological targets make it valuable for identifying novel drug candidates. Although analytical data may be limited, its inclusion in rare and unique chemical collections underscores its significance .
Biological Assays and Target Validation
1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea serves as a tool compound in biological assays. Scientists use it to validate specific targets or pathways. By understanding its effects on cellular processes, researchers gain insights into potential therapeutic applications .
Chemical Synthesis and Medicinal Chemistry
The synthesis of this compound involves intricate chemical steps. Medicinal chemists explore modifications to its structure to enhance desired properties. Rational design and optimization can lead to derivatives with improved pharmacological profiles, such as increased potency or reduced toxicity .
In Vitro and In Vivo Studies
Laboratory studies involving cell cultures (in vitro) and animal models (in vivo) provide valuable data on the compound’s behavior. Researchers investigate its pharmacokinetics, bioavailability, and safety. These studies contribute to our understanding of its potential clinical applications .
properties
IUPAC Name |
1-pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c19-11(18-10-13-4-1-5-14-10)15-8-3-9-20-12-16-6-2-7-17-12/h1-2,4-7H,3,8-9H2,(H2,13,14,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCKFCJPHKALPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NCCCSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.